6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position, a methyl group at the 7th position, and a phenyl group at the 5th position. The imidazo[4,5-b]pyridine scaffold is known for its wide range of biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction forms the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, which can then be further modified through alkylation reactions to introduce the methyl group at the 7th position . The reaction conditions often involve phase transfer catalysis in a solid-liquid system, allowing for the isolation of regioisomers .
Analyse Chemischer Reaktionen
6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Halogenated derivatives can be synthesized through substitution reactions, often using halogenating agents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol involves its interaction with specific molecular targets. The compound can form π–π bonds with amino acid residues in proteins, stabilizing its binding to the target site . This interaction can lead to the modulation of various biological pathways, contributing to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Lacks the methyl group at the 7th position, which can influence its biological activity.
6-Bromo-3H-imidazo[4,5-b]pyridin-2-ol: Lacks both the methyl and phenyl groups, resulting in different chemical and biological properties.
6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridine: Similar structure but lacks the phenyl group, affecting its overall activity.
The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H10BrN3O |
---|---|
Molekulargewicht |
304.14 g/mol |
IUPAC-Name |
6-bromo-7-methyl-5-phenyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C13H10BrN3O/c1-7-9(14)11(8-5-3-2-4-6-8)15-12-10(7)16-13(18)17-12/h2-6H,1H3,(H2,15,16,17,18) |
InChI-Schlüssel |
PPLPXRIGQSIFFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC(=C1Br)C3=CC=CC=C3)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.